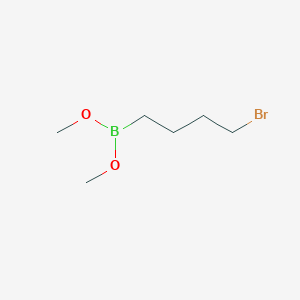![molecular formula C13H14O3 B102435 3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione CAS No. 15725-17-4](/img/structure/B102435.png)
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione, commonly known as MPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. MPM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 238.28 g/mol.
作用機序
The mechanism of action of MPM is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. In anticancer studies, MPM has been reported to induce apoptosis and cell cycle arrest in cancer cells. In antifungal and antiviral studies, MPM has been shown to inhibit the growth and replication of fungal and viral pathogens.
生化学的および生理学的効果
MPM has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. In animal studies, MPM has been shown to reduce oxidative stress, inflammation, and tissue damage in various organs. MPM has also been reported to modulate the immune response by regulating cytokine production and immune cell activation.
実験室実験の利点と制限
One of the main advantages of MPM is its versatility in various scientific applications. MPM is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of MPM is its low solubility in water, which can limit its use in some biological experiments. Additionally, the mechanism of action of MPM is not fully understood, which can hinder its development as a therapeutic agent.
将来の方向性
There are several potential future directions for the study of MPM. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of MPM derivatives. In material science, the synthesis of new metal complexes using MPM as a ligand can lead to the development of new catalytic and magnetic materials. In analytical chemistry, the development of new methods for the determination of metal ions using MPM as a reagent can improve the sensitivity and selectivity of metal analysis. Overall, the study of MPM has the potential to contribute to various fields of science and lead to the development of new materials and therapeutic agents.
科学的研究の応用
MPM has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPM has been reported to exhibit antitumor, antifungal, and antiviral activities. In material science, MPM has been utilized as a ligand in the synthesis of metal complexes with potential applications in catalysis and magnetic materials. In analytical chemistry, MPM has been used as a reagent for the determination of metal ions in environmental samples.
特性
CAS番号 |
15725-17-4 |
|---|---|
製品名 |
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione |
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)13(10(2)15)8-11-4-6-12(16-3)7-5-11/h4-8H,1-3H3 |
InChIキー |
ANEDNAUPNRTQKL-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
正規SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
その他のCAS番号 |
15725-17-4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
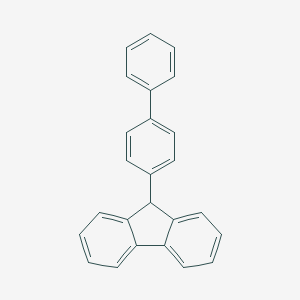
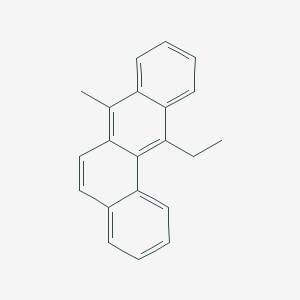
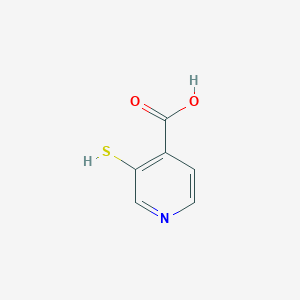

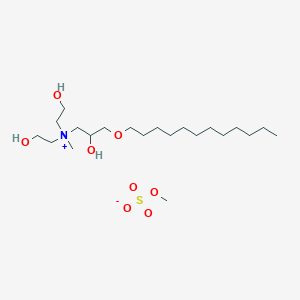
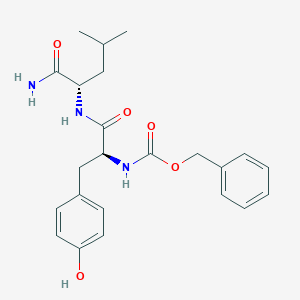


![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)

